Quercetin 3-arabinoside

Description

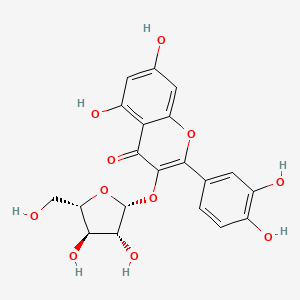

Structure

3D Structure

Properties

CAS No. |

5041-68-9 |

|---|---|

Molecular Formula |

C20H18O11 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |

InChI Key |

BDCDNTVZSILEOY-BQCJVYABSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |

melting_point |

239 °C |

physical_description |

Solid |

Related CAS |

5041-68-9 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Quercetin 3-Arabinoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Quercetin (B1663063) 3-arabinoside, a flavonoid glycoside of significant interest to researchers, scientists, and drug development professionals. This document outlines the known botanical origins of this compound, presents available quantitative data, details experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Introduction

Quercetin 3-arabinoside, a naturally occurring flavonoid, is a glycoside derivative of quercetin where an arabinose sugar moiety is attached at the 3-hydroxyl position.[1] Like its aglycone, quercetin, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Its presence in various plant-based foods and medicinal herbs contributes to the overall health-promoting effects associated with plant-rich diets. This guide serves as a technical resource for professionals engaged in the study and application of this phytochemical.

Natural Sources of this compound

This compound has been identified in a variety of plant species, ranging from common fruits to traditional medicinal herbs. While the presence of this compound is reported in several plants, quantitative data remains limited for many sources.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Common Name | Plant Part | Concentration of this compound | Reference(s) |

| Vaccinium macrocarpon | Cranberry | Fruit | 14.45–23.13% of total flavonols (total flavonols: 705.15 ± 14.5 µg/g to 1401.79 ± 27 µg/g) | [2] |

| Vaccinium macrocarpon | Cranberry | Fruit | Total flavonols (including quercetin-3-α-L-arabinofuranoside): 1465.56 ± 31.22 µg/g to 3688.52 ± 22.85 µg/g | [3] |

Other Documented Natural Sources:

-

Alchemilla xanthochlora (Lady's Mantle): Quercetin 3-O-arabinopyranoside is reported to be a major flavonoid compound in the aerial parts of this plant.[4][5]

-

Psidium guajava (Guava): The leaves of the guava tree contain Quercetin 3-O-α-L-arabinofuranoside and Quercetin-3-O-β-D-arabinopyranoside.[1][6]

-

Hippophae rhamnoides (Sea Buckthorn): The berries of this plant are a known source of various quercetin glycosides, including quercetin-3-xyloside/-arabinoside.[7]

-

Malus domestica (Fuji Apple): Quercetin-3-O-arabinoside has been isolated from the fruit.[8]

-

Hedysarum neglectum [9]

-

Punica granatum (Pomegranate) [10]

-

Euphorbia hyssopifolia [10]

-

Combretum cacoucia [11]

-

Persicaria lapathifolia [4]

-

Carissa congesta [3]

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) being the method of choice for its sensitivity and selectivity.

Detailed Methodology for Extraction and Quantification of this compound via HPLC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of quercetin and its glycosides from plant materials.

1. Sample Preparation and Extraction:

-

Grinding: Freeze-dry the plant material (e.g., leaves, fruits) and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient extraction.

-

Extraction Solvent: Prepare an 80% methanol (B129727) in water solution. This solvent is effective for extracting a broad range of polar to semi-polar flavonoids.

-

Extraction Procedure:

-

Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in a water bath for 30 minutes. Sonication aids in the disruption of cell walls and enhances extraction efficiency.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

To maximize yield, repeat the extraction process on the remaining pellet with an additional 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could interfere with the analysis.

-

2. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for the separation of the flavonoid glycosides.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B (re-equilibration). The flow rate is typically maintained around 0.3 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

-

Injection Volume: Inject 5 µL of the filtered extract.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of flavonoids as they readily form [M-H]- ions.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of this compound and its specific product ions.

-

Precursor Ion (m/z): 433.08 [M-H]-

-

Product Ions (m/z): A characteristic product ion is typically the aglycone fragment at m/z 301.03, resulting from the loss of the arabinosyl moiety (132 Da). Other fragments can also be monitored for confirmation.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum sensitivity for the target analyte.

-

3. Quantification:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

-

Calibration: Generate a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.

-

Calculation: Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve. The final concentration in the plant material is then calculated by taking into account the initial weight of the sample and the extraction volume.

Biosynthetic Pathway and Experimental Workflow Visualization

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with a specific glycosylation step.

Biosynthesis of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

Caption: Workflow for this compound analysis.

Conclusion

This technical guide provides a consolidated resource on the natural sources, analytical methodologies, and biosynthesis of this compound. The quantitative data, though limited, highlights cranberries as a significant source. The detailed experimental protocol offers a robust framework for the accurate quantification of this compound in various plant matrices. The visualization of the biosynthetic pathway and experimental workflow serves as a clear reference for researchers. Further studies are warranted to expand the quantitative database of this compound across a broader range of botanicals and to further elucidate the specific enzymatic mechanisms in different plant species.

References

- 1. Phytochemical investigation and antimicrobial activity of Psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation and characterisation of an Arabidopsis thaliana f3h/fls1/ans triple mutant that accumulates eriodictyol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Isolation and Characterization of Quercetin 3-arabinoside from Alchemilla xanthochlora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-arabinoside, a significant flavonoid glycoside, has been identified as a major constituent in the aerial parts of Alchemilla xanthochlora, a plant with a history of use in traditional European medicine.[1][2] This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this bioactive compound. The protocols detailed herein are designed to offer a reproducible framework for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the extraction, purification, and analytical characterization of Quercetin 3-arabinoside, and includes a summary of its known biological activities and associated signaling pathways.

Introduction

Alchemilla xanthochlora Rothm. (Lady's Mantle) is a perennial herb belonging to the Rosaceae family.[3] Traditional uses of this plant include the treatment of wounds, gastrointestinal disorders, and inflammatory conditions.[1] Phytochemical analyses have revealed a rich composition of phenolic compounds, with flavonoids and tannins being predominant.[1] Among these, Quercetin 3-O-alpha-L-arabinopyranoside has been identified as a major flavonoid compound.[2] The biological activities attributed to quercetin and its glycosides, such as antioxidant and anti-inflammatory effects, make this compound a compound of significant interest for further pharmacological investigation.[4] This guide will provide the necessary technical details for its isolation and characterization.

Experimental Protocols

Plant Material Collection and Preparation

The aerial parts (leaves and flowering stems) of Alchemilla xanthochlora should be collected during the flowering season to ensure the highest concentration of bioactive compounds. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Flavonoids

A general protocol for the extraction of flavonoids from plant material involves the use of polar solvents. Methanol (B129727) is a commonly used solvent for this purpose.

Protocol:

-

Macerate 100 g of the dried, powdered Alchemilla xanthochlora plant material in 1 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction of the flavonoids.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Isolation of this compound

The isolation of this compound from the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography.

2.3.1. Liquid-Liquid Partitioning

-

Suspend the crude methanolic extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar and semi-polar impurities.

-

The flavonoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

-

Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator.

2.3.2. Column Chromatography

The enriched fraction is then subjected to column chromatography for the separation of individual flavonoid glycosides.

Protocol:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

-

Sample Loading: Adsorb the concentrated ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Mobile Phase: A gradient elution system is typically employed. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common mobile phase system is a gradient of chloroform-methanol or ethyl acetate-methanol.[5]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent). Fractions containing the compound of interest (based on Rf value comparison with a standard, if available) are pooled together.

Purification by High-Performance Liquid Chromatography (HPLC)

For final purification, the pooled fractions from column chromatography can be subjected to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic acid or acetic acid to improve peak shape) is a typical mobile phase.[6][7] An example gradient could be starting with 20% acetonitrile and increasing to 80% over 30 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[7]

-

Detection: UV detection at a wavelength of approximately 254 nm or 360 nm is suitable for flavonoids.[3]

-

Injection Volume: 10-20 µL.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Characterization of this compound

The structure of the isolated compound is elucidated using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For quercetin glycosides, Band I is in the range of 350-380 nm and Band II is in the range of 250-270 nm. The UV spectrum of this compound is expected to be similar to that of quercetin, with characteristic shifts due to glycosylation at the 3-position.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of flavonoid glycosides. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. MS/MS fragmentation will typically show a loss of the arabinoside moiety (132 Da), resulting in the quercetin aglycone fragment at m/z 301.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. The spectra provide information about the number and types of protons and carbons in the molecule, as well as their connectivity.

Data Presentation

Table 1: Spectroscopic Data for this compound (pyranoside form)

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.62 (s, 1H, OH-5), 8.07 (d, J=8.9 Hz, 2H, H-2', H-6'), 6.87 (d, J=8.9 Hz, 2H, H-3', H-5'), 6.43 (d, J=2.0 Hz, 1H, H-8), 6.19 (d, J=2.0 Hz, 1H, H-6), 5.33 (d, J=5.1 Hz, 1H, H-1''), 3.76-3.17 (m, 5H of arabinose + H₂O)[8] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 177.58 (C-4), 164.29 (C-7), 161.24 (C-5), 160.09 (C-4'), 156.38 (C-9), 156.25 (C-2), 133.58 (C-3), 131.03 (C-2', C-6'), 120.71 (C-1'), 115.32 (C-3', C-5'), 103.97 (C-10), 101.25 (C-1''), 98.76 (C-6), 93.73 (C-8), 71.60 (C-2''), 70.82 (C-3''), 66.06 (C-4''), 64.26 (C-5'')[8] |

| UV-Vis (in Methanol) λmax (nm) | Band I: ~350-360 nm, Band II: ~255-265 nm (Expected based on quercetin glycoside data) |

| ESI-MS (Negative ion mode) | [M-H]⁻ at m/z 433, Fragment at m/z 301 (Quercetin aglycone) (Expected) |

Table 2: Quantitative Analysis (Illustrative)

| Parameter | Value | Method |

| Yield of Crude Extract | 10-15% (w/w) | Gravimetric |

| Yield of Pure Compound | 0.1-0.5% (from crude extract) | HPLC Quantification |

| Purity | >95% | HPLC-UV |

| Note: The quantitative data presented are illustrative and can vary depending on the plant material and extraction/isolation efficiency. |

Biological Activity and Signaling Pathways

Quercetin and its glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

Cell Signaling Modulation

Studies have indicated that quercetin can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[11][12][13] By modulating this pathway, quercetin can exert its effects on various cellular processes.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quercetin 3-arabinopyranoside, a major flavonoid compound from Alchemilla xanthochlora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin-3-Rutinoside alleviates radiation-induced lung inflammation and fibrosis via regulation of NF-κB/TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scienggj.org [scienggj.org]

- 8. Quercetin-3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside Isolated from Eucommia ulmoides Leaf Relieves Insulin Resistance in HepG2 Cells via the IRS-1/PI3K/Akt/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC [mdpi.com]

- 13. mdpi.com [mdpi.com]

Biosynthesis of Quercetin 3-arabinoside in Plants: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Quercetin (B1663063) 3-arabinoside, also known as avicularin, is a naturally occurring flavonoid glycoside found in a wide array of plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi.[1] As a glycoside of the potent antioxidant quercetin, it exhibits enhanced solubility and stability, making it a compound of significant interest for its potential therapeutic applications.[2] This technical guide provides an in-depth overview of the biosynthetic pathway of Quercetin 3-arabinoside, focusing on the enzymatic reactions, key intermediates, and regulatory mechanisms. It includes detailed experimental protocols for the characterization of the involved enzymes and quantification of the target compound, alongside quantitative data and pathway visualizations to support advanced research and development.

The Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, culminates in the synthesis of the flavonoid aglycone, quercetin, and is completed by a specific glycosylation event.

Upstream Synthesis: Formation of the Quercetin Aglycone

Quercetin is synthesized via the well-established flavonoid biosynthesis pathway, which starts from the amino acid L-phenylalanine. This pathway involves a series of enzymatic conversions to produce the core flavonoid structure. Dihydroquercetin is then converted to quercetin by flavonol synthase (FLS).[3] This upstream pathway provides the essential precursor for the final glycosylation step.

Core Reaction: Arabinosylation of Quercetin

The final and defining step in the biosynthesis of this compound is the regioselective transfer of an L-arabinose sugar moiety from an activated sugar donor to the 3-hydroxyl group of the quercetin molecule.

-

Acceptor Substrate: Quercetin

-

Sugar Donor: UDP-L-arabinose

-

Enzyme: Flavonol 3-O-arabinosyltransferase (EC 2.4.1.-)

This reaction is catalyzed by a specific Uridine Diphosphate (UDP)-dependent Glycosyltransferase (UGT). In Arabidopsis thaliana, the enzyme UGT78D3 has been identified as a flavonol arabinosyltransferase that specifically catalyzes this conversion.[4][5] Research confirms that recombinant UGT78D3 protein can convert quercetin to quercetin 3-O-arabinoside and shows strict substrate specificity for flavonol aglycones and UDP-arabinose.[4][5][6]

The synthesis of the sugar donor, UDP-L-arabinose, is a critical prerequisite. In plants, UDP-L-arabinose is primarily synthesized from UDP-xylose by UDP-xylose 4-epimerases (UXEs).[7] This conversion can occur in the Golgi apparatus, catalyzed by enzymes like AtMUR4 in Arabidopsis, or in the cytosol via bifunctional UDP-glucose 4-epimerases.[7]

Quantitative Data

Quantitative analysis of enzyme kinetics and in planta metabolite concentrations is crucial for understanding metabolic flux and for bioengineering applications.

Enzyme Kinetic Parameters

While the enzyme UGT78D3 from Arabidopsis thaliana has been functionally identified as a flavonol 3-O-arabinosyltransferase, detailed kinetic parameters (Km, Vmax, kcat) for its activity with quercetin and UDP-arabinose are not extensively documented in the available literature. However, to provide a comparative context, the kinetic parameters for other related flavonoid 3-O-glucosyltransferases are presented below. These values illustrate the typical affinity and catalytic efficiency of enzymes in this class.

Table 1: Kinetic Parameters of Selected Plant Flavonoid 3-O-Glycosyltransferases

| Enzyme | Substrate | Km (μM) | Vmax (pKat/μg) | Reference |

|---|---|---|---|---|

| Citrus paradisi F3GT | Quercetin | 67 | 20.45 | [3] |

| Citrus paradisi F3GT | Kaempferol | 12 | 11.63 | [3] |

| Citrus sinensis UGT76F1 | Quercetin | 36.78 | - | [8] |

| Citrus sinensis UGT76F1 | Kaempferol | 28.09 | - | [8] |

Note: Data for a true flavonol 3-O-arabinosyltransferase is not currently available in the cited literature. The data presented is for related 3-O-glucosyltransferases to provide a functional comparison.

In Planta Concentration

The concentration of this compound varies significantly between plant species and tissues. High-Performance Liquid Chromatography (HPLC) is the standard method for its quantification.

Table 2: Concentration of this compound in Various Plant Tissues

| Plant Species | Tissue | Method | Concentration (% dry weight) | Reference |

|---|---|---|---|---|

| Periploca forrestii | Whole Plant | RP-HPLC | 0.171% - 0.264% | [9] |

| Polygonum aviculare | Whole Plant | HPLC | Present, not quantified | [1] |

| Juglans regia | - | - | Present, not quantified | [10] |

| Foeniculum vulgare | - | - | Present, not quantified |[10] |

Experimental Protocols

The following section provides detailed methodologies for the functional characterization of the enzymes involved in this compound biosynthesis and for the quantification of the compound from plant sources.

Recombinant UGT Expression and Purification

This protocol describes the heterologous expression of a candidate UGT gene in E. coli and subsequent purification of the recombinant protein.

-

Cloning: Amplify the full-length coding sequence of the target UGT (e.g., AtUGT78D3) from plant cDNA. Ligate the PCR product into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.

-

Transformation: Transform the expression construct into a competent E. coli expression strain, such as BL21(DE3).

-

Culture and Induction:

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

-

Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]

-

Continue incubation overnight (16-20 hours) at the lower temperature to enhance protein solubility.

-

-

Protein Extraction and Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10 mM β-mercaptoethanol).[10]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).[10]

-

Verify protein purity and size using SDS-PAGE. Buffer exchange into a suitable storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 5 mM β-mercaptoethanol) using a desalting column or dialysis.[10]

-

In Vitro Enzyme Activity Assay

This protocol is used to determine the function and substrate specificity of the purified recombinant UGT.

-

Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 50-100 µL. A typical reaction consists of:

-

Reaction Incubation:

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[8][11]

-

Include control reactions, such as a reaction without the enzyme or with heat-inactivated enzyme, to ensure product formation is enzyme-dependent.

-

-

Reaction Termination and Product Analysis:

-

Terminate the reaction by adding an equal volume of cold methanol (B129727).[8]

-

Centrifuge the mixture to precipitate the protein and clarify the supernatant.

-

Analyze the supernatant for product formation using RP-HPLC or LC-MS. The product, this compound, can be identified by comparing its retention time and mass spectrum to an authentic standard.[6]

-

Extraction and Quantification from Plant Tissue

This protocol outlines the extraction of flavonoids from plant material and the subsequent quantification of this compound by HPLC.

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or dry at 40°C.

-

Grind the tissue to a fine powder using a mortar and pestle or a mill.

-

-

Extraction:

-

Weigh approximately 0.5-2.0 g of the powdered sample.[8][12]

-

Add a suitable volume of extraction solvent (e.g., 10-20 mL of methanol or ethanol).[12][13]

-

Perform extraction using ultrasonication (e.g., 30 min at 200 W) or reflux (e.g., 2 x 30 min).[8][12] Repeat the extraction process two to three times to ensure complete recovery.

-

Pool the supernatants after centrifugation (e.g., 5,000 rpm for 10 min).[8]

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[12]

-

Mobile Phase: A common mobile phase for flavonoid separation is a gradient or isocratic mixture of methanol and acidified water (e.g., 0.4% phosphoric acid or 0.1% formic acid).[12][14] An example isocratic condition is methanol:water (33:67, v/v).[9]

-

Detection: Monitor the eluent at a wavelength where flavonols show strong absorbance, typically around 254 nm or 370 nm.[9][14]

-

Quantification:

-

Prepare a standard stock solution of authentic this compound in methanol.

-

Create a calibration curve by injecting a series of known concentrations (e.g., 5 to 20 µg/mL).[13]

-

Filter the plant extract through a 0.45 µm syringe filter before injecting a known volume (e.g., 20 µL) into the HPLC system.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

-

-

Conclusion

The biosynthesis of this compound is dependent on the general flavonoid pathway for the production of its quercetin precursor and a specific, terminal glycosylation step catalyzed by a flavonol 3-O-arabinosyltransferase, such as UGT78D3 in Arabidopsis. Understanding this pathway, from the precursor molecules to the final enzymatic reaction, is fundamental for applications in metabolic engineering and drug development. The methodologies detailed in this guide provide a robust framework for researchers to identify and characterize the key enzymes from various plant sources and to accurately quantify the target compound, thereby facilitating the exploration of its biological activities and potential for biotechnological production. Further research is warranted to elucidate the kinetic properties of specific arabinosyltransferases and to explore the regulatory networks governing the expression of these key biosynthetic genes.

References

- 1. Avicularin - Wikipedia [en.wikipedia.org]

- 2. Characterization of maximal enzyme catalytic rates in central metabolism of <i>Arabidopsis thaliana</i> [ouci.dntb.gov.ua]

- 3. Identification, recombinant expression, and biochemical characterization of a flavonol 3-O-glucosyltransferase clone from Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Avicularin | C20H18O11 | CID 5490064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Integration of metabolite with transcript and enzyme activity profiling during diurnal cycles in Arabidopsis rosettes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Quercetin 3-O-arabinoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a derivative of the widely studied flavonol, quercetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, anticancer, and neuroprotective effects. The attachment of an arabinose sugar moiety to the quercetin backbone modifies its physicochemical properties, influencing its solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of Quercetin 3-O-arabinoside. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological functions are presented, alongside visualizations of key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quercetin 3-O-arabinoside is a flavonoid glycoside consisting of a quercetin aglycone linked to an arabinose sugar moiety at the 3-hydroxyl position. The arabinose can exist in either a pyranose or furanose ring form, and the glycosidic linkage can have an α or β anomeric configuration. Furthermore, both L- and D-isomers of arabinose can be found in nature, leading to several possible isomers of Quercetin 3-O-arabinoside. The most commonly cited form is Quercetin 3-O-α-L-arabinofuranoside, also known as avicularin (B192226) or guaijaverin.

| Identifier | Data |

| IUPAC Name | 3-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one (for Quercetin 3-O-α-L-arabinofuranoside)[1] |

| Synonyms | Avicularin, Guaijaverin, Feniculin, Foeniculin, Quercetin 3-O-α-L-arabinoside[2] |

| Molecular Formula | C₂₀H₁₈O₁₁[2][3][4] |

| Molecular Weight | 434.35 g/mol [2][3][4] |

| CAS Numbers | 22255-13-6 (Quercetin 3-O-α-L-arabinopyranoside)[2], 572-30-5 (Avicularin/Quercetin 3-O-α-L-arabinofuranoside)[4], 960511-32-4 (Quercetin 3-O-α-D-arabinofuranoside)[3] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of Quercetin 3-O-arabinoside are crucial for its isolation, characterization, and biological activity. The glycosidic bond enhances its water solubility compared to the aglycone, quercetin.

Physicochemical Properties

| Property | Value |

| Melting Point | 207-208 °C (Avicularin)[4], 239 °C |

| Boiling Point | 855.4 °C (Predicted)[4] |

| Solubility | Soluble in DMSO and hot methanol; insoluble in petroleum ether and chloroform[5] |

| pKa (strongest acidic) | 6.17 ± 0.40 (Predicted)[5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of Quercetin 3-O-arabinoside.

| Spectroscopic Data | Values |

| UV-Vis (λmax) | 258, 359 nm (in Methanol)[6] |

| Mass Spectrometry | [M+H]⁺ at m/z 435.0927[7] |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the quercetin aglycone and the arabinose moiety. Specific shifts vary between isomers. |

| ¹³C NMR (CD₃OD, δ ppm) | Characteristic signals for the flavonoid skeleton and the arabinose sugar. For Quercetin-3-O-α-arabinopyranoside and Quercetin-3-O-α-arabinofuranoside, distinct chemical shifts are observed for the sugar carbons, allowing for their differentiation.[8] |

Biological Activities and Signaling Pathways

Quercetin 3-O-arabinoside exhibits a wide spectrum of biological activities, many of which are attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Quercetin 3-O-arabinoside is a potent antioxidant that can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[2] Its antioxidant capacity is a fundamental mechanism underlying many of its other biological effects.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, Quercetin 3-O-arabinoside increases the levels of EETs, which in turn helps to resolve inflammation.[5] It has an IC₅₀ value of 39.3 ± 3.4 μM for sEH inhibition.[5] Furthermore, like its aglycone, it can modulate inflammatory signaling pathways such as NF-κB and MAPK.

Antiviral Activity

Quercetin 3-O-arabinoside has shown antiviral activity against various viruses. For instance, it has been found to inhibit the replication of the Mayaro virus (MAYV). While the exact mechanisms for the glycoside are still under investigation, the aglycone, quercetin, is known to interfere with viral entry, replication, and protein synthesis.

Anticancer Properties

The anticancer effects of quercetin are well-documented, and its glycosides, including Quercetin 3-O-arabinoside, are also being investigated for their potential in cancer therapy. The anticancer mechanisms of quercetin involve the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis through the modulation of various signaling pathways, including PI3K/Akt, MAPK, and NF-κB.

Neuroprotective and Metabolic Effects

Quercetin and its derivatives have shown promise in the management of neurodegenerative diseases and metabolic disorders. Their antioxidant and anti-inflammatory properties contribute to the protection of neurons from oxidative stress and inflammation-induced damage. In metabolic diseases, quercetin can improve insulin (B600854) sensitivity and reduce lipid accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Quercetin 3-O-arabinoside.

Isolation and Purification from Plant Material

Protocol:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to remove unwanted compounds and enrich the flavonoid fraction.

-

Column Chromatography: The crude methanolic extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity.

-

Fraction Collection and TLC Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound by comparing with a standard.

-

Preparative HPLC: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare different concentrations of Quercetin 3-O-arabinoside.

-

In a 96-well plate, add a specific volume of the sample solution and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to obtain a specific absorbance at 734 nm.

-

Add the sample solution to the ABTS•+ solution and incubate for a set time.

-

Measure the decrease in absorbance at 734 nm.

-

Calculate the percentage of inhibition.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Quercetin 3-O-arabinoside for a specific duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins (e.g., MAPK, NF-κB)

-

Cell Lysis: Treat cells with Quercetin 3-O-arabinoside and/or an inflammatory stimulus. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Quercetin 3-O-arabinoside is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its enhanced solubility compared to its aglycone, quercetin, may offer advantages in terms of bioavailability. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate future research and development of this valuable flavonoid glycoside for pharmaceutical and nutraceutical applications. Further studies are needed to fully elucidate the mechanisms of action of its various isomers and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Quercetin 3-Arabinoside (Avicularin)

Executive Summary: Quercetin 3-arabinoside, a flavonoid glycoside commonly known as Avicularin (B192226), is a naturally occurring compound found in a variety of plants, fruits, and vegetables.[1] This molecule has garnered significant attention within the scientific community for its diverse pharmacological properties. Extensive research, both in vitro and in vivo, has demonstrated its potent anti-inflammatory, antioxidant, anticancer, antidiabetic, and hepatoprotective activities.[2][3][4][5] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and the regulation of key enzymes and proteins involved in pathological processes. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and drug development initiatives.

Key Biological Activities and Mechanisms of Action

This compound exerts its effects through a multi-targeted approach, influencing several key signaling cascades implicated in various diseases.

Anti-inflammatory Activity

A primary and well-documented bioactivity of Avicularin is its profound anti-inflammatory effect. It significantly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6] Furthermore, it reduces the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][4][7]

The molecular mechanisms underpinning these effects are centered on the inhibition of major inflammatory signaling pathways:

-

NF-κB Pathway: Avicularin prevents the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[2][6]

-

MAPK Pathway: The compound has been shown to attenuate the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, key components of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates inflammation.[3][6]

-

TLR4 Signaling: Avicularin can block the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway, an upstream signaling axis that triggers NF-κB activation in response to stimuli like lipopolysaccharide (LPS).[2]

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[1] Its activity is characterized by a reduction in lipid peroxidation markers like malondialdehyde (MDA) and an enhancement in the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4][7]

A key mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Avicularin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and GPX4.[2]

Anticancer Activity

Avicularin exhibits cytotoxic effects against various cancer cell lines, including human colon (WiDr), lung (A549), and hepatocellular carcinoma (Huh7) cells.[7][8][9] Its anticancer mechanisms include the inhibition of cancer cell proliferation, migration, and invasion, alongside the induction of apoptosis and cell cycle arrest, typically at the G0/G1 or G2/M phase.[7][9]

Antidiabetic and Metabolic Effects

The compound has demonstrated potential in managing hyperglycemia and insulin (B600854) resistance. It acts as an inhibitor of α-glucosidase, an enzyme responsible for carbohydrate digestion, which can help lower postprandial blood glucose.[5] Furthermore, it has been shown to relieve insulin resistance in HepG2 cells by modulating the IRS-1/PI3K/Akt/GSK-3β signaling pathway, which leads to increased glucose uptake and glycogen (B147801) synthesis.[10] Avicularin also inhibits aldose reductase, an enzyme implicated in diabetic complications.[9]

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values and other relevant metrics.

| Biological Activity | Target/Assay | Cell Line / System | Result (IC50 / Value) | Reference |

| Anticancer | Cell Viability (MTT) | WiDr (Human Colon Cancer) | 521.14 µg/mL | [8] |

| Antidiabetic | α-Glucosidase Inhibition | In Vitro Enzyme Assay | 17.05 ± 0.75 µg/mL | [5] |

| Aldose Reductase Inhibition | Human Enzyme | 19.05 µM | [9] | |

| Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | In Vitro Enzyme Assay | 39.3 ± 3.4 µM | [11] |

| Fatty Acid Synthase (FASN) | Chicken Liver Enzyme | 6.15 µM | [9] | |

| Antioxidant | DPPH Radical Scavenging | Cell-Free Assay | 64.3 µM | [9] |

| Superoxide Radical Scavenging | Cell-Free Assay | 6.0 µM | [9] | |

| LDL Oxidation Inhibition | Cell-Free Assay | 3.8 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to characterize the bioactivity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human cell lines (e.g., MG-63 osteosarcoma, WiDr colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][8]

-

Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluency, they are treated with various concentrations of this compound (e.g., 10 µM to 300 µM) for a specified duration (e.g., 24-48 hours).[3]

-

Assay Procedure:

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial enzymes in viable cells.[3][8]

-

The supernatant is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[3]

-

The absorbance is measured using a microplate reader at a wavelength of approximately 490-570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

-

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein levels of secreted cytokines.

-

Sample Collection: Cell culture supernatants are collected after treating cells (e.g., MG-63) with an inflammatory stimulus (e.g., 1 µM bradykinin) in the presence or absence of this compound for 24 hours.[3][12]

-

Assay Procedure:

-

Commercially available ELISA kits specific for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α) are used according to the manufacturer's instructions.

-

Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody.

-

A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

-

A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is read at 450 nm. Concentrations are calculated by comparison to a standard curve.[12]

-

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate, including their phosphorylation status.

-

Protein Extraction: Cells (e.g., RAW 264.7 macrophages) are lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.[2]

-

Quantification and Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer and Blocking: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-p38, p-p65, iNOS, COX-2, and their total forms).[3]

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

References

- 1. Quercetin-3-arabinoside | 572-30-5 | FQ65464 | Biosynth [biosynth.com]

- 2. Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The α-glucosidase inhibitory activity of avicularin and 4-O-methyl gallic acid isolated from Syzygium myrtifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Quercetin-3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside Isolated from Eucommia ulmoides Leaf Relieves Insulin Resistance in HepG2 Cells via the IRS-1/PI3K/Akt/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Quercetin 3-Arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-arabinoside, a naturally occurring flavonoid glycoside, is a derivative of the well-studied antioxidant, quercetin. Found in various fruits and vegetables, this compound is gaining attention for its potential role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1] The addition of an arabinose sugar moiety to the quercetin backbone alters its physicochemical properties, such as solubility and stability, which in turn may influence its bioavailability and biological activity.[1] This technical guide provides an in-depth analysis of the antioxidant properties of Quercetin 3-arabinoside, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanisms of action.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through several mechanisms, primarily related to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1]

-

Direct Radical Scavenging: The flavonoid structure, characterized by multiple hydroxyl groups, enables this compound to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting radical chain reactions.[2]

-

Metal Ion Chelation: By chelating transition metal ions such as iron and copper, this compound can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]

-

Modulation of Cellular Antioxidant Pathways: Emerging evidence suggests that quercetin and its glycosides can enhance the endogenous antioxidant capacity of cells by upregulating the expression of antioxidant enzymes.[3] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for this specific glycoside is still emerging, the available information, in conjunction with data from its aglycone (quercetin) and other glycosides, provides valuable insights. It is generally observed that the glycosylation of quercetin can influence its antioxidant activity, sometimes resulting in a lower direct radical scavenging capacity compared to the aglycone form.[2]

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 / Activity | Reference |

| Quercetin 3-O-α-L-arabinopyranoside | ABTS Radical Scavenging | Significantly strong activity (specific IC50 not provided) | [5][6] |

| Quercetin-3-O-α-arabinofuranose | Cellular Antioxidant Activity (CAA) | Linked to upregulation of antioxidant enzymes | [3] |

| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [7] |

| Quercetin | DPPH Radical Scavenging | IC50 of 0.74 (units not specified, likely µg/mL or µM) | [7] |

| Quercetin | H2O2 Scavenging | 36.22 µg/mL | [7] |

| Quercetin | ABTS Radical Scavenging | 1.17 µg/mL | [8] |

| Quercetin | ABTS Radical Scavenging | IC50 of 1.89 ± 0.33 µg/mL | [9] |

| Quercetin | FRAP | More active than Trolox | [10] |

| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH Radical Scavenging | Less effective than Isoquercitrin | [8] |

| Isoquercitrin (Quercetin-3-O-glucoside) | FRAP | More effective than Quercitrin | [8] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Quercetin and its glycosides are known to bolster cellular defenses against oxidative stress by activating the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like quercetin glycosides, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS.[11] Studies on quercetin-3-O-α-arabinofuranose have shown its ability to upregulate these crucial antioxidant enzymes.[3]

Caption: Nrf2 pathway activation by this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

-

Methodology:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Prepare serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).

-

Add the test sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change of the sample to that of the standard.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. It measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells.

-

Methodology:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.

-

Wash the cells with PBS and then treat them with various concentrations of this compound along with the DCFH-DA probe.

-

Incubate for 1 hour to allow for cellular uptake.

-

Wash the cells to remove extracellular compounds.

-

Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH.

-

Measure the fluorescence intensity kinetically over time.

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant protection.

-

Conclusion and Future Directions

This compound demonstrates notable antioxidant properties through direct radical scavenging and, importantly, through the modulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. While direct quantitative comparisons with its aglycone, quercetin, are limited, the existing evidence suggests that it is a significant contributor to the overall antioxidant potential of quercetin-rich foods.

Future research should focus on obtaining more precise quantitative data (IC50 values) for this compound in a wider range of antioxidant assays to allow for direct comparisons with other flavonoids. Furthermore, more detailed investigations into its specific interactions with the Keap1-Nrf2 pathway and the subsequent downstream effects on gene and protein expression will provide a clearer understanding of its cellular antioxidant mechanisms. Such studies will be invaluable for drug development professionals seeking to harness the therapeutic potential of this natural compound in preventing and treating diseases associated with oxidative stress.

References

- 1. Quercetin-3-arabinoside | 572-30-5 | FQ65464 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin 3-O-a- L -arabinopyranoside = 95 HPLC 22255-13-6 [sigmaaldrich.com]

- 6. Quercetin 3-O-a- L -arabinopyranoside = 95 HPLC 22255-13-6 [sigmaaldrich.com]

- 7. nehu.ac.in [nehu.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of Quercetin 3-Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous flavonoid, is well-documented for its potent anti-inflammatory properties. Its glycosidic forms, such as Quercetin 3-arabinoside, are common in nature and are of significant interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, drawing upon the extensive research on its aglycone, quercetin, and specific findings related to the glycoside. The primary mechanism of action for many quercetin derivatives involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. While direct research on this compound is still emerging, existing studies point towards its potential as an anti-inflammatory agent, notably through the inhibition of soluble epoxide hydrolase (sEH). This guide summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to support further research and drug development efforts in this area.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory potential. Quercetin, one of the most studied flavonoids, exhibits a broad range of anti-inflammatory activities.[1][2] In nature, quercetin is often found in its glycosidic form, where a sugar moiety is attached. This compound is one such glycoside, found in medicinal plants like Alchemilla xanthochlora, which has been traditionally used for its anti-inflammatory properties.[3] Understanding the specific mechanisms and potency of quercetin glycosides is crucial for developing novel anti-inflammatory therapeutics.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quercetin and its derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways and the downregulation of pro-inflammatory molecules.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[4] Quercetin has been shown to inhibit NF-κB activation, thereby reducing the expression of numerous pro-inflammatory genes.[4][5][6] This inhibition is achieved through the stabilization of the NF-κB/IκB complex, preventing the nuclear translocation of NF-κB.[7]

Modulation of MAPK Signaling Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] Quercetin and its glycosides have been demonstrated to suppress the phosphorylation of these MAP kinases, leading to a reduction in the production of pro-inflammatory cytokines.[7][9][10]

Inhibition of Pro-inflammatory Enzymes

Quercetin and its derivatives are known to inhibit the activity and expression of enzymes responsible for the synthesis of pro-inflammatory mediators. This includes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][11][12][13] By inhibiting these enzymes, quercetin reduces the production of prostaglandins (B1171923) and nitric oxide, both of which are key players in the inflammatory cascade.

Inhibition of Soluble Epoxide Hydrolase (sEH)

A specific study on Quercetin 3-O-arabinofuranoside, an isomer of this compound, has identified it as an inhibitor of soluble epoxide hydrolase (sEH).[14] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound can increase the levels of EETs, which have vasodilatory and anti-inflammatory properties. This represents a distinct and important mechanism of action.

Quantitative Data

While extensive quantitative data for the anti-inflammatory effects of this compound is not yet available, the following table summarizes the known inhibitory concentrations for its isomer and the aglycone, quercetin, against key inflammatory targets.

| Compound | Target | Assay System | IC50 / Effect | Reference |

| Quercetin 3-O-arabinofuranoside | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay | 39.3 ± 3.4 μM | [14] |

| Quercetin | TNF-α production | LPS-stimulated human blood | 23% reduction at 1 µM | [15] |

| Quercetin | iNOS and COX-2 expression | LPS-stimulated microglial cells | Significant inhibition at 1-10 μM | [11] |

| Quercetin | COX-2 expression | Breast cancer cells | Significant suppression | [13][16] |

| Quercetin | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW264.7 cells | Significant reduction | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of flavonoids like this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 2-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and the phosphorylated forms of MAPKs and IκBα are determined by Western blotting using specific antibodies.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol outlines a standard in vivo model to assess the acute anti-inflammatory activity of a test compound.[18]

Methodology:

-

Animals: Male Wistar rats (180-200 g) are used.

-

Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (this compound at various doses).

-

Administration: The test compound or vehicle is administered orally one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties. Its mechanism of action is likely to be similar to that of its aglycone, quercetin, involving the inhibition of the NF-κB and MAPK signaling pathways, and the downregulation of pro-inflammatory enzymes and cytokines. The identification of soluble epoxide hydrolase as a specific target for a closely related isomer provides a promising and distinct avenue for its therapeutic action.

However, to fully realize the potential of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:

-

Direct in vitro and in vivo studies: Comprehensive investigations are needed to specifically quantify the anti-inflammatory effects of this compound.

-

Comparative analysis: Direct comparisons of the potency of this compound with quercetin and other quercetin glycosides will help in understanding the structure-activity relationship.

-

Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a drug.

-

Safety and toxicity profiling: Thorough toxicological studies are necessary to establish a safe dosage range for therapeutic use.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]